Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[221]heptanyl]carbamate is a chemical compound characterized by the presence of a tert-butyl group and a bicyclic heptane structure
Preparation Methods
The synthesis of Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate typically involves the reaction of a bicyclic heptane derivative with tert-butyl isocyanate. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate can be compared with other similar compounds, such as:
- Tert-butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate
- rac-tert-butyl N-[(1R,2R,4S)-1-aminobicyclo[2.2.1]heptan-2-yl]carbamate
These compounds share structural similarities but may differ in their reactivity, stability, and specific applications The uniqueness of Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[22
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-8-4-5-12(9,13)7-8/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8-,9+,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLZRIWCERVVSO-YGOYTEALSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@]1(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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